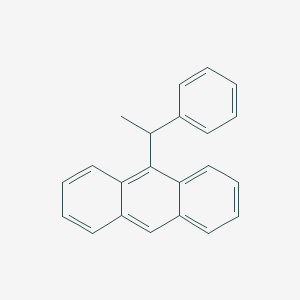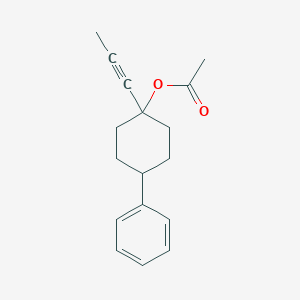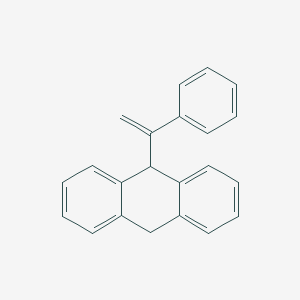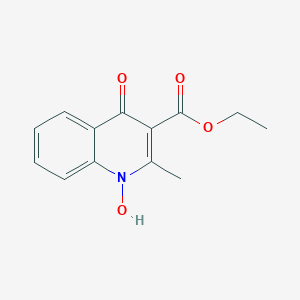
2-(2-Phenylvinyl)pyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenylvinyl)pyridine 1-oxide is an organic compound with the molecular formula C13H11NO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and it features a phenylvinyl group attached to the second position of the pyridine ring
準備方法
The synthesis of 2-(2-Phenylvinyl)pyridine 1-oxide can be achieved through several methods. One common approach involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components, such as in the hetero-Diels Alder reaction . Another method includes the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride or DMF to obtain 2-substituted pyridine N-oxides . Industrial production methods may involve the use of transition metal-catalyzed reactions to enhance yield and selectivity.
化学反応の分析
2-(2-Phenylvinyl)pyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using peracids.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine.
Common Reagents and Conditions: Reagents such as peracids for oxidation, reducing agents like hydrogen or metal hydrides for reduction, and alkylating agents for substitution reactions are commonly used.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives and pyridinium salts.
科学的研究の応用
2-(2-Phenylvinyl)pyridine 1-oxide has several applications in scientific research:
作用機序
The mechanism of action of 2-(2-Phenylvinyl)pyridine 1-oxide involves its interaction with molecular targets through its N-oxide group. The N-oxide can act as a nucleophile or an electrophile, depending on the reaction conditions, and can form complexes with various Lewis acids . The molecular pathways involved include the activation of specific enzymes or receptors that interact with the pyridine N-oxide moiety .
類似化合物との比較
2-(2-Phenylvinyl)pyridine 1-oxide can be compared with other pyridine derivatives such as:
Pyridine: A simpler structure without the N-oxide group, exhibiting different reactivity and basicity.
2-Hydroxypyridine-N-oxide: Similar in having an N-oxide group but with a hydroxyl group at the second position, leading to different chemical properties and applications.
4-Pyridone: Lacks the N-oxide group and has a carbonyl group instead, resulting in distinct reactivity patterns.
特性
IUPAC Name |
1-oxido-2-[(E)-2-phenylethenyl]pyridin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-14-11-5-4-8-13(14)10-9-12-6-2-1-3-7-12/h1-11H/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPYKDBFDQXXAM-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=[N+]2[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47195435 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-(1-Propenylidene)cyclohexyl]benzene](/img/structure/B372928.png)





methyl]-3-hydroxybutanoicacid](/img/structure/B372942.png)
![{[(Phenylacetyl)amino]oxy}acetic acid](/img/structure/B372943.png)
![3-[(3S,4S)-4-methyl-2,5-dioxooxolan-3-yl]propanoic acid](/img/structure/B372945.png)
